- Improved synthesis of anti-leukemia drug tamibarotene, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269
Cas no 94497-51-5 (Tamibarotene)
Tamibarotene structure
Product Name:Tamibarotene
Número CAS:94497-51-5
MF:C22H25NO3
Megavatios:351.438806295395
MDL:MFCD00866188
CID:61730
PubChem ID:108143
Update Time:2024-10-25
Tamibarotene Propiedades químicas y físicas
Nombre e identificación
-
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
- AM80
- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
- Am 80 (pharmaceutical)
- Amnolake
- NSC 608000
- Retinoid AM 80
- Tamibarotene
- Am-80
- TAMIBAROTENE,AM 80,AM-80,AM80
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
- Am 80
- retinobenzoic acid
- Tamibaro
- Amnoid
- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
- 08V52GZ3H9
- NSC608000
- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
- Am 80 (RAR agonist)
- INNO 507
- OP 01
- RR 110
- SY 1425
- TM 441
- TOS 80T
- and OP-01
- HMS3743C03
- Tamibarotene [USAN:INN]
- BCP07492
- DTXCID3026853
- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
- 94497-51-5
- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
- SMR002530320
- AKOS015902693
- CCG-268044
- A80
- OMS-0728
- Tamibarotene [INN]
- D01418
- BRD-K36627727-001-05-4
- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
- HMS3652H04
- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
- BDBM50061625
- TOS-80T
- AC-7049
- TAMIBAROTENE [WHO-DD]
- TOS-80
- INNO-507
- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
- NCGC00181111-01
- Amnoleuk
- TM-411
- SW219913-1
- Z-208
- Tamibarotene (JAN/USAN/INN)
- TAMIBAROTENE [MI]
- CAS-94497-51-5
- TAMIBAROTENE [USAN]
- 121GE003
- Tox21_112725
- GTPL2648
- s4260
- MUTNCGKQJGXKEM-UHFFFAOYSA-N
- C22H25NO3
- MLS004774034
- TAMIBAROTENE [MART.]
- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
- CHEBI:32181
- Amnoid (TN)
- 2cbr
- NCI60_004716
- DTXSID5046853
- NS00068306
- CHEMBL25202
- SY-1425
- TAMIBAROTENE [JAN]
- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
- MLS003899239
- OP-01
- MFCD00866188
- Q7681221
- SBI-0654073.0001
- WHO 7349
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
- Tox21_112725_1
- HY-14652
- SCHEMBL36207
- NCGC00181111-02
- DB04942
- CS-0654
- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
- Tamibarotene, >=98% (HPLC)
- RR-110
- UNII-08V52GZ3H9
- AS-14083
- NSC-608000
- MLS006011150
- Tamibarotene(Am-80)
-
- MDL: MFCD00866188
- Renchi: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
- Clave inchi: MUTNCGKQJGXKEM-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O
Atributos calculados
- Calidad precisa: 351.18300
- Masa isotópica única: 351.183
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 3
- Complejidad: 546
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 2
- Xlogp3: 5.4
- Superficie del Polo topológico: 66.4
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.154
- Punto de fusión: 190-195°C
- Punto de ebullición: 449.6°C at 760 mmHg
- Punto de inflamación: 225.7°C
- índice de refracción: 1.593
- Disolución: Soluble to 50 mM in DMSO
- PSA: 66.40000
- Logp: 5.05910
- Disolución: 未确定
Tamibarotene Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Rtecs:DH6940000
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tamibarotene Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
中国海关编码:
2924299090概述:
2924299090. 其他环酰胺(包括环氨基甲酸酯)(包括其衍生物以及他们的盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Tamibarotene PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079395-250mg |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 250mg |
£107.00 | 2022-03-01 | |
| Fluorochem | 079395-1g |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 1g |
£274.00 | 2022-03-01 | |
| Fluorochem | 079395-5g |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 5g |
£1012.00 | 2022-03-01 | |
| S e l l e c k ZHONG GUO | S4260-50mg |
Tamibarotene |
94497-51-5 | 99.98% | 50mg |
¥800.79 | 2023-09-15 | |
| ChemScence | CS-0654-10mg |
Tamibarotene |
94497-51-5 | 99.94% | 10mg |
$66.0 | 2022-04-26 | |
| ChemScence | CS-0654-50mg |
Tamibarotene |
94497-51-5 | 99.94% | 50mg |
$114.0 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021600-250mg |
Tamibarotene |
94497-51-5 | 98% | 250mg |
¥427 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021600-50mg |
Tamibarotene |
94497-51-5 | 98% | 50mg |
¥180 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27120-250mg |
Tamibarotene |
94497-51-5 | 98% | 250mg |
¥449.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27120-50mg |
Tamibarotene |
94497-51-5 | 98% | 50mg |
¥637.0 | 2023-09-06 |
Tamibarotene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Referencia
- New process for preparation of Tamibarotene, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt
Referencia
- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex, Organic Letters, 2013, 15(14), 3678-3681
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Referencia
- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
Referencia
- Synthesis of Tamibarotene via Ullmann-Type Coupling, Organic Process Research & Development, 2017, 21(5), 748-753
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C
Referencia
- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing, Angewandte Chemie, 2022, 61(24),
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92
Métodos de producción 8
Condiciones de reacción
Referencia
- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent, Letters in Drug Design & Discovery, 2016, 13(8), 729-733
Métodos de producción 9
Condiciones de reacción
Referencia
- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Tamibarotene: Leukemia therapy retinoid RARα agonist, Drugs of the Future, 2005, 30(7), 688-693
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referencia
- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated
Referencia
- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
Referencia
- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
- Process for synthesizing Tamibarotene, China, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referencia
- Method for synthesizing tamibarotene, China, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852
Métodos de producción 19
Condiciones de reacción
Referencia
- Method for preparing tamibarotene with stable crystal form, China, , ,
Métodos de producción 20
Condiciones de reacción
Referencia
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Tamibarotene Raw materials
- Mono-Methyl terephthalate
- 4-(Dimethylcarbamoyl)benzoic Acid
- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 1446134-13-9
Tamibarotene Preparation Products
Tamibarotene Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:94497-51-5)Tamibarotene
Número de pedido:A844987
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):492.0
Correo electrónico:sales@amadischem.com
Tamibarotene Literatura relevante
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
94497-51-5 (Tamibarotene) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94497-51-5)Tamibarotene
Pureza:99%
Cantidad:5g
Precio ($):492.0